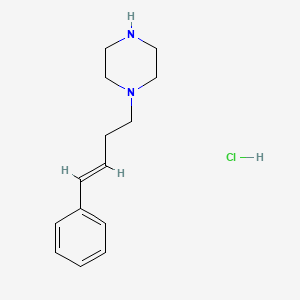

(E)-1-(4-Phenylbut-3-en-1-yl)piperazine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(E)-4-phenylbut-3-enyl]piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.ClH/c1-2-6-14(7-3-1)8-4-5-11-16-12-9-15-10-13-16;/h1-4,6-8,15H,5,9-13H2;1H/b8-4+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBTXJVJVXPUSG-ZFXMFRGYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC=CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)CC/C=C/C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Phenylbut-3-en-1-yl)piperazine hydrochloride typically involves the reaction of 4-phenylbut-3-en-1-amine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Phenylbut-3-en-1-yl)piperazine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted piperazine derivatives.

Scientific Research Applications

(E)-1-(4-Phenylbut-3-en-1-yl)piperazine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (E)-1-(4-Phenylbut-3-en-1-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use, such as its application in medicinal chemistry or biological research.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Variations

Piperazine derivatives differ primarily in their substituents, which dictate their pharmacological and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

- In contrast, HBK14’s phenoxyethoxyethyl chain may improve blood-brain barrier penetration .

- Receptor Selectivity : 1-(4-Fluorophenyl)piperazine HCl exhibits serotonin-releasing activity, whereas HBK derivatives () target both serotonin and dopamine receptors. The target compound’s activity remains uncharacterized but could be inferred from structural analogs .

- Cytotoxicity : Derivatives like 5a () show anticancer properties due to electron-withdrawing substituents (e.g., chloro), which enhance DNA intercalation or enzyme inhibition .

Physicochemical Properties

The hydrochloride salt form improves aqueous solubility, critical for bioavailability.

Table 2: Physicochemical Comparison

Key Observations :

- Hydrochloride salts generally exhibit higher solubility than free bases.

- Bulky substituents (e.g., HBK15’s 2-chloro-6-methylphenoxy group) reduce water solubility due to increased lipophilicity .

Pharmacological and Toxicological Profiles

- Receptor Interactions: Sigma receptor ligands () like 2-(4-morpholino)ethyl 1-phenylcyclohexane-1-carboxylate HCl modulate dopamine release, suggesting piperazine derivatives with similar substituents may share this activity .

- The target compound’s safety profile requires further evaluation.

Biological Activity

(E)-1-(4-Phenylbut-3-en-1-yl)piperazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine core with a phenylbut-3-enyl substituent. Its chemical structure can be represented as follows:

This structure contributes to its interaction with various biological targets, particularly in the context of cancer therapy and neuropharmacology.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to modulate sigma receptors (SRs), which play a crucial role in cell proliferation and survival pathways. The compound's ability to inhibit the growth and migration of cancer cells has been documented in several studies:

- Mechanism of Action : The compound's anticancer effects are primarily attributed to its interaction with SRs, leading to the induction of apoptosis in cancer cells. Studies have demonstrated that compounds targeting SRs can significantly reduce tumor volumes in animal models, such as glioblastoma-bearing mice .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. It has shown potential in modulating neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.

Study 1: Antitumor Activity

A study conducted by Gras Navarro et al. (2019) evaluated the efficacy of various piperazine derivatives, including this compound, against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of conventional chemotherapeutics .

Study 2: Neurotransmitter Modulation

Another study focused on the compound's effects on serotonin transporter (SERT) binding affinities. The modifications in the piperazine structure were found to enhance selectivity for SERT over dopamine transporter (DAT), suggesting potential therapeutic applications in treating mood disorders .

Comparative Efficacy Table

Q & A

Q. Basic Research Focus

- NMR spectroscopy : ¹H NMR should resolve the trans-alkene protons (J = 16 Hz) and piperazine methylene signals (δ 2.5–3.5 ppm). Discrepancies in splitting patterns may indicate rotamers or impurities .

- HPLC : Use a C18 column with a gradient of acetonitrile/0.1% TFA to assess purity (>98%). Retention time shifts suggest degradation or by-products .

- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 291.2 (calculated for C₁₅H₂₀ClN₂) .

How should researchers address contradictory data in melting point and HPLC retention time across batches?

Q. Advanced Research Focus

- Polymorphism : Perform differential scanning calorimetry (DSC) to identify polymorphic forms. Recrystallize from alternative solvents (e.g., acetonitrile vs. ethanol) to ensure consistency .

- Degradation : Conduct accelerated stability studies (40°C/75% RH for 14 days) and track degradation via LC-MS. Hydrolysis of the piperazine ring or alkene isomerization may explain variability .

- Counterion analysis : Use ion chromatography to verify HCl stoichiometry, as excess chloride can alter physical properties .

What strategies mitigate by-product formation during large-scale synthesis?

Q. Advanced Research Focus

- Temperature control : Maintain reaction temperatures below 30°C to prevent alkene isomerization or piperazine ring opening .

- In situ monitoring : Employ ReactIR to track intermediate formation and adjust reagent addition rates dynamically .

- By-product isolation : Characterize major impurities (e.g., N-alkylated derivatives) via preparative TLC and redesign protecting groups (e.g., Boc instead of acetyl) to block undesired sites .

What are the recommended storage conditions to ensure long-term stability?

Q. Basic Research Focus

- Temperature : Store at -20°C in airtight containers to prevent hygroscopic degradation .

- Light sensitivity : Use amber vials to avoid photoisomerization of the alkene moiety .

- Handling : Work under inert atmosphere (N₂/Ar) to minimize oxidation, and pre-dry solvents (e.g., molecular sieves for THF) .

How can researchers validate the biological activity of this compound in serotonin receptor binding assays?

Q. Advanced Research Focus

- Radioligand displacement : Use [³H]-5-HT in HEK293 cells expressing 5-HT₁A receptors. A Ki < 100 nM suggests high affinity; compare with positive controls (e.g., 1-(4-Fluorophenyl)piperazine) .

- Functional assays : Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 AM dye) to assess inverse agonism vs. partial agonism .

- Metabolite screening : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF to identify active metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.